2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:
2-chloro-3-methylphenylboronic acid+pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is a key reagent in these reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often used.
Major Products
Biaryls: Formed in Suzuki-Miyaura reactions.
Boronic Acids: Formed upon oxidation.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the development of new materials, including polymers and electronic materials.
Medicinal Chemistry: Utilized in the synthesis of potential drug candidates, particularly those requiring biaryl structures.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
Mechanism of Action
The primary mechanism by which 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts, which mediate the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura reactions.
2-Chlorophenylboronic Acid: Similar structure but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenyl group but contains the same boron ring structure.
Uniqueness
2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chloro-substituted phenyl ring and a dioxaborolane ring, which enhances its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids.
This compound’s unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules, contributing significantly to advancements in various fields of chemistry and material science.
Properties
IUPAC Name |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRYPKONAASHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1386860-54-3 |
Source
|
Record name | (2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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